

Application Notes and Protocols for Formulating Hexaglycerol as a Pharmaceutical Excipient

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Compound of Interest

Compound Name: Hexaglycerol

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Introduction

Hexaglycerol, also known as polyglycerol-6, is a versatile and biocompatible polyol increasingly utilized as an excipient in pharmaceutical formulations.[1] Its unique physicochemical properties, including high water solubility and a favorable safety profile, make it an attractive alternative to other commonly used excipients.[2] **Hexaglycerol** and its esters can function as solubilizing agents, stabilizers for proteins and small molecules, and as components in various drug delivery systems.[3][4] These application notes provide a comprehensive overview of the use of **hexaglycerol** in pharmaceuticals, complete with detailed protocols for its formulation and characterization.

Physicochemical Properties of Hexaglycerol

A thorough understanding of the physicochemical properties of **hexaglycerol** is essential for its effective application in pharmaceutical formulations.

Property	Value	Reference
Chemical Name	(2S)-3-[(2S)-3-[(2S)-3-[(2R)-3-[(2S)-3-[(2S)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol	[5]
CAS Number	36675-34-0	[5]
Molecular Formula	C18H38O13	[5]
Molecular Weight	462.5 g/mol	[5]
Appearance	Colorless or light yellow liquid	[4]
Solubility	Soluble in water and fats	[2][4]
HLB Value	14-16 (for Polyglycerin-6)	[2]

Applications of Hexaglycerol in Pharmaceutical Formulations

Hexaglycerol's versatile properties lend themselves to a variety of pharmaceutical applications.

Solubility Enhancement of Poorly Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability.[6] **Hexaglycerol** and its esters, such as **hexaglycerol** monooleate, can act as effective solubilizing agents.[3][4] They can be used to formulate self-emulsifying drug delivery systems (SEDDS), which form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7] This spontaneous emulsification enhances the dissolution and absorption of lipophilic drugs.[7]

Table of Solubility Enhancement with Polyglycerol Esters

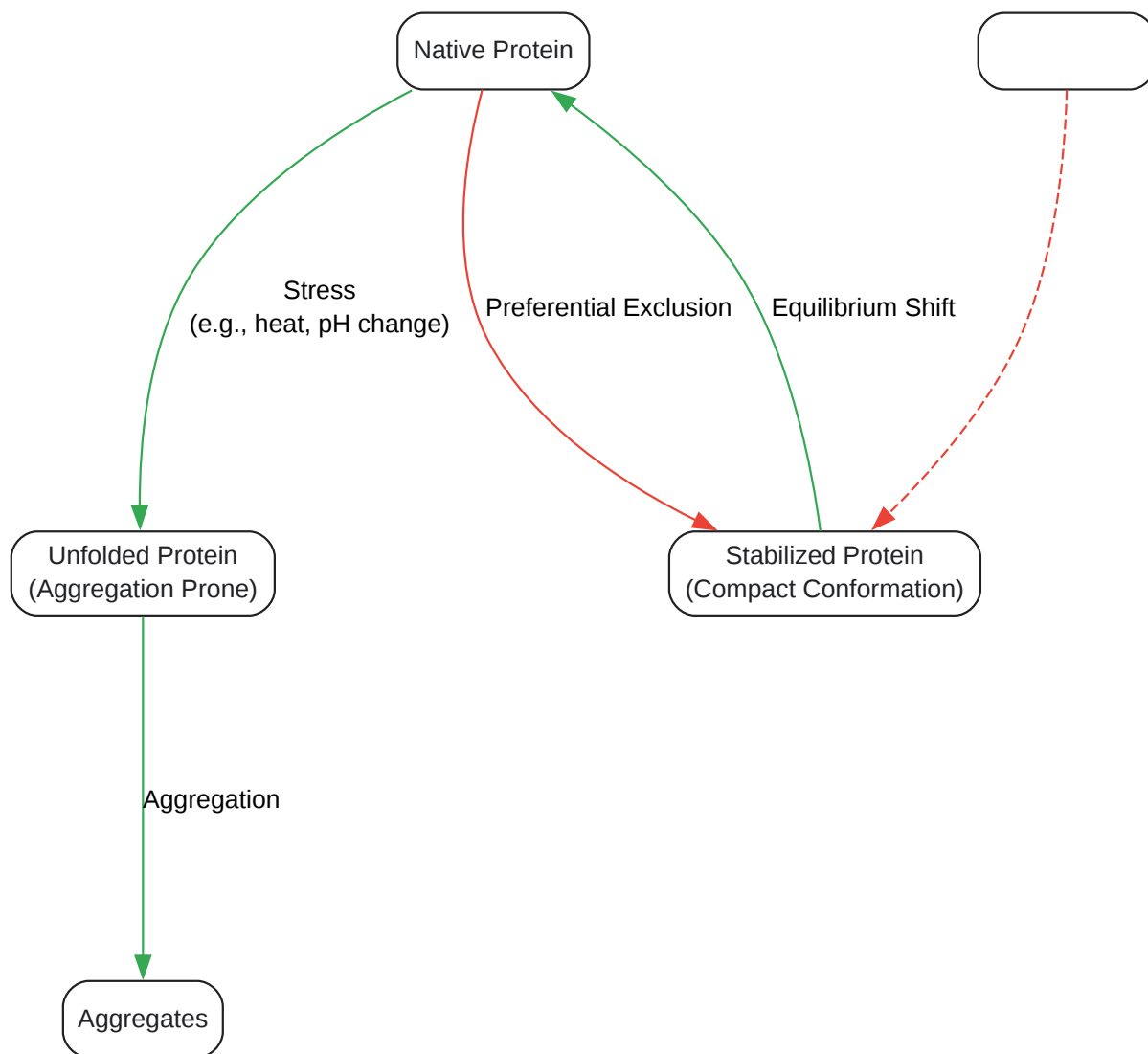
While specific quantitative data for **hexaglycerol** is not readily available in the cited literature, the following table demonstrates the potential for solubility enhancement using other polyglycerol esters as a reference. It is anticipated that **hexaglycerol** esters would exhibit similar capabilities.

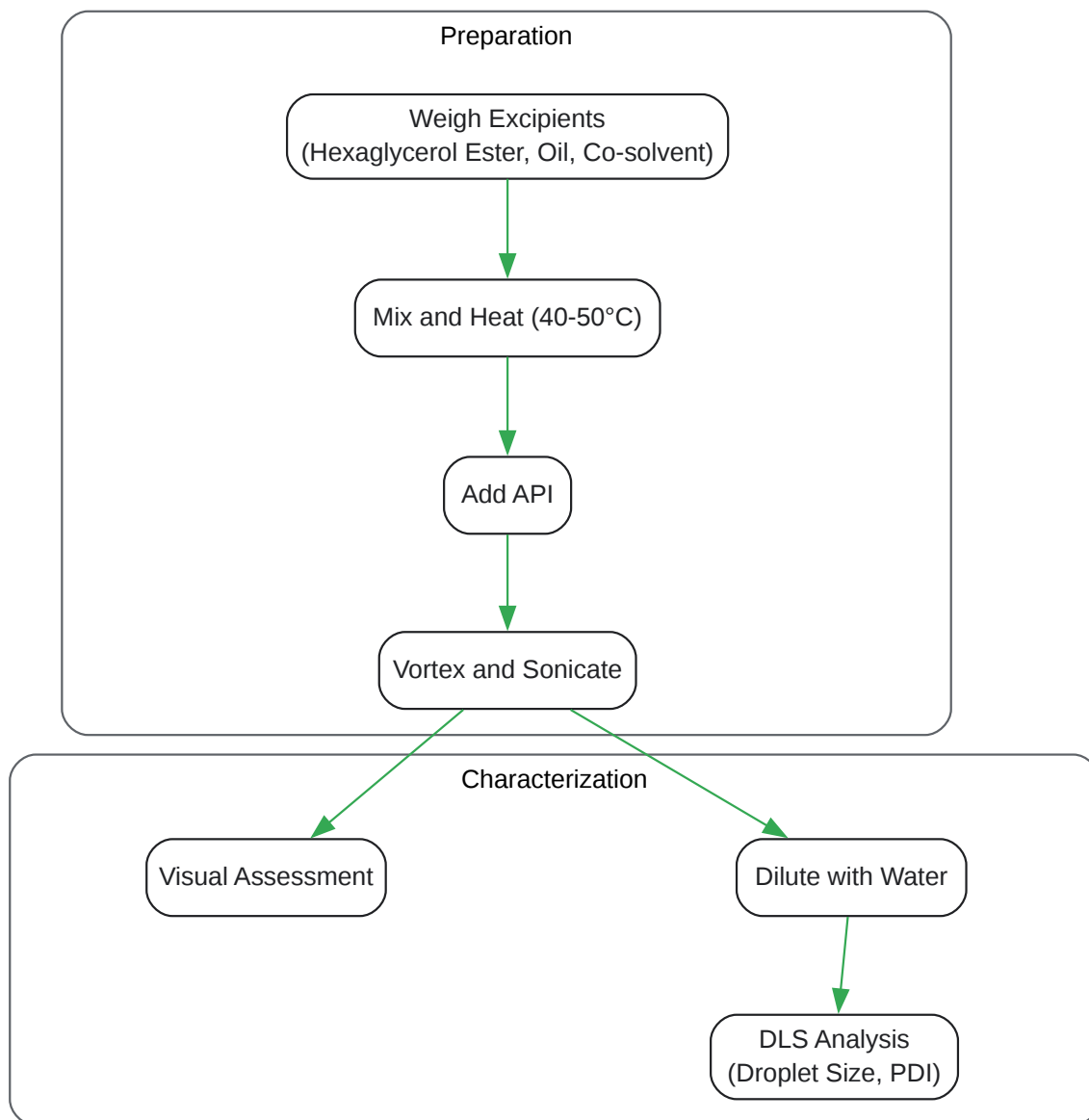
Drug	Excipient System	Fold Increase in Solubility (Approx.)	Reference
Curcumin	Decaglyceryl Monooleate based SEDDS	>100	[7]
Danazol	Decaglyceryl Monooleate based SEDDS	~50	[7]

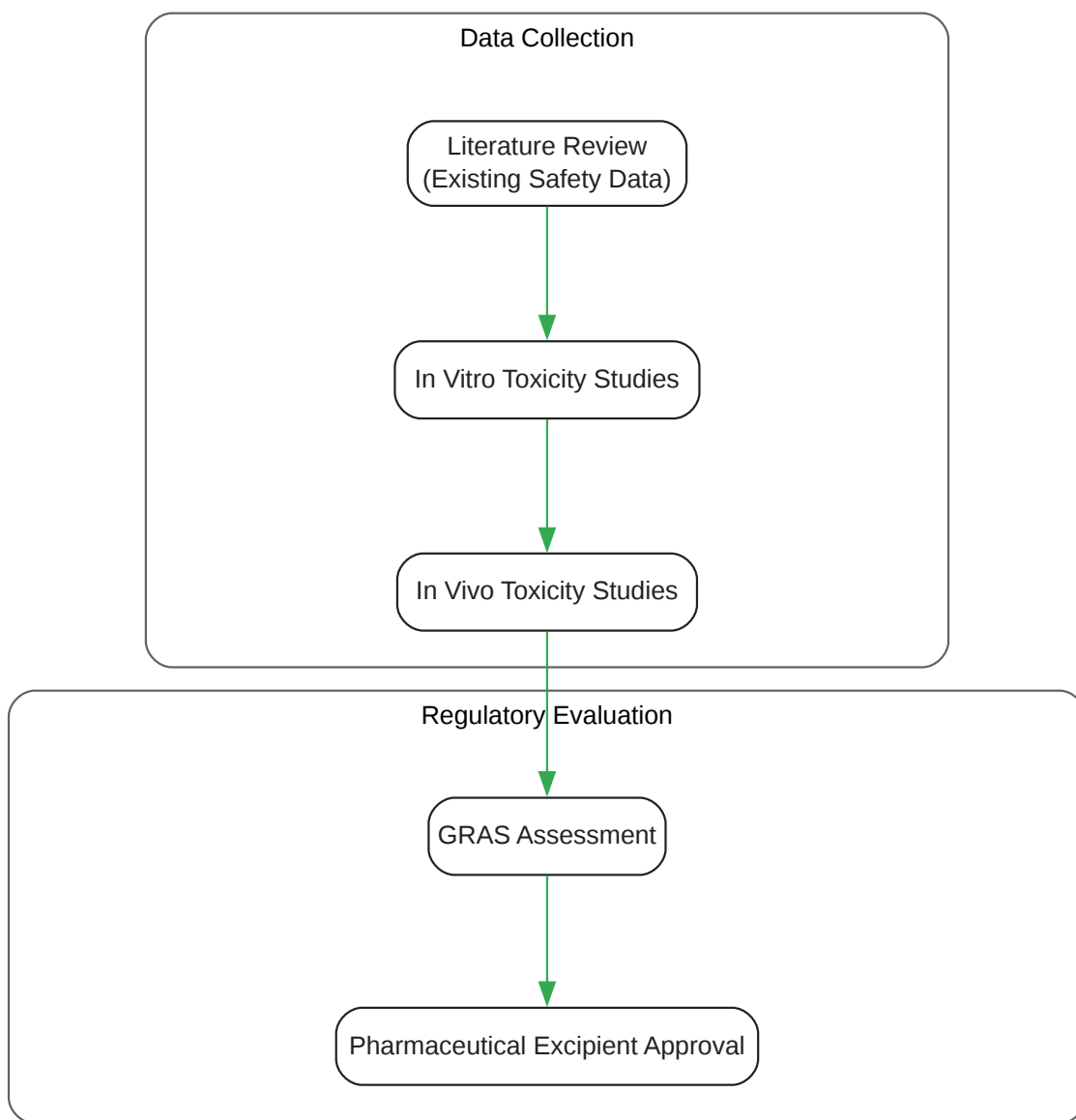
Protein Stabilization

Proteins are susceptible to aggregation and denaturation, which can compromise their therapeutic efficacy and potentially lead to immunogenicity.[7] Glycerol is a well-known protein stabilizer, and by extension, polyglycerols like **hexaglycerol** are believed to exert similar protective effects.[7] The mechanism of stabilization is thought to involve the preferential exclusion of the polyol from the protein surface, which favors a more compact and stable protein conformation.[7][8]

Mechanism of Protein Stabilization by Polyglycerols







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